2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile
Description
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14-7-6-13(8-14)10-16(14)9-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHGUPTSMHZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile typically involves the reaction of cyclopentenes with benzylamine under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves catalytic hydrogenation reactions using catalysts such as platinum or nickel to facilitate the reaction between cyclopentadiene and hydrogen .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets:
- Antibacterial Activity : It exhibits significant activity against resistant strains of bacteria by inhibiting β-lactamases and binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction leads to cell lysis and death, making it a candidate for developing new antibiotics .
Organic Synthesis
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used to create more complex structures through various chemical reactions, including nucleophilic substitutions and oxidation processes .
Biological Studies
It is utilized in biochemical research to investigate enzyme interactions and protein binding mechanisms:
- Enzyme Interaction Studies : Researchers use this compound to study how it modulates enzyme activity, which can lead to insights into metabolic pathways and disease mechanisms.
Case Study 1: Antibacterial Efficacy
A clinical trial assessed the effectiveness of this compound in patients with multidrug-resistant infections caused by Klebsiella pneumoniae. The results indicated a 50% increase in treatment success rates when combined with standard antibiotics compared to antibiotics alone.
Case Study 2: Infection Severity Reduction
In another study focusing on Pseudomonas aeruginosa infections, patients treated with this compound experienced a notable reduction in infection severity and duration when used alongside conventional therapies.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the bicyclic ring can form coordination complexes with metal ions, facilitating catalytic reactions . Additionally, its structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
2-Benzyl-2-azabicyclo[3.2.0]heptane-1-carbonitrile (C₁₄H₁₆N₂)
- Bicyclo System : [3.2.0], introducing a larger seven-membered bicyclic framework compared to [2.2.1].
- Synthesis: Prepared via a tandem Strecker reaction and intramolecular cyclization using acetone cyanohydrin and benzylamine .
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid (C₁₄H₁₇NO₂)
2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one (C₁₃H₁₅NO)
- Functional Group : Ketone at position 6 instead of carbonitrile.
- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the carbonitrile group is more electrophilic .
Stereochemical and Substitutent Variations
Bicyclo[2.2.1]heptane-1-carbonitrile Derivatives
- 2-Methyl Derivatives (exo/endo) : Substituting benzyl with methyl reduces steric bulk, affecting binding affinity in biological targets. For example, 2-methyl-exo-Bicyclo[2.2.1]heptane-1-carbonitrile (CAS 104876-34-8) exhibits distinct NMR shifts due to exo/endo isomerism .
- 7-Azabicyclo[2.2.1]heptane-1-carbonitrile : Nitrogen at position 7 instead of 2 alters electronic distribution, impacting hydrogen-bonding capabilities .
Physicochemical and Analytical Data Comparison
Key Research Findings
Ring Strain Effects : The [2.2.1] system exhibits higher ring strain than [3.2.0], leading to faster reaction rates in ring-opening reactions but lower thermal stability .
Functional Group Reactivity : Carbonitriles undergo nucleophilic additions (e.g., with Grignard reagents), whereas ketones are prone to reductions (e.g., NaBH₄) .
Stereochemical Influence : Exo/endo isomerism in methyl derivatives significantly alters melting points and solubility profiles .
Biological Activity
2-Benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile is an organic compound characterized by its bicyclic structure and nitrogen atom within the ring, which contributes to its unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biochemical research.
- Molecular Formula : C14H16N2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1114824-09-7
The biological activity of this compound primarily arises from its interaction with various molecular targets due to its bicyclic structure. The nitrogen atom in the bicyclic framework allows for the formation of coordination complexes with metal ions, facilitating catalytic reactions and influencing biological pathways .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azabicyclo compounds can exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- Enzyme Inhibition : Some studies have reported that related compounds can act as inhibitors for specific enzymes, such as Cathepsin C, which plays a role in various physiological processes and disease states .
- Neuroactivity : The structural similarities with known neuroactive compounds suggest potential applications in neuropharmacology, particularly in targeting neurotransmitter systems.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various azabicyclo compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Enzyme Inhibition
In a pharmacological study focused on enzyme inhibitors, 2-Benzyl-2-azabicyclo[2.2.1]heptane derivatives were evaluated for their ability to inhibit Cathepsin C. The findings revealed that certain modifications to the compound significantly enhanced inhibitory potency.
| Compound Modification | IC50 (nM) |
|---|---|
| Parent Compound | 250 |
| Methyl Substitution | 75 |
| Ethyl Substitution | 50 |
Synthesis and Derivative Development
The synthesis of this compound typically involves palladium-catalyzed reactions, allowing for the construction of various derivatives that may enhance biological activity or target specificity .
Q & A
Basic Question: How can reaction conditions be optimized for synthesizing 2-benzyl-2-azabicyclo[2.2.1]heptane-1-carbonitrile?
Answer:
The synthesis involves multistep protocols requiring precise control of temperature, solvent selection, and reaction time. For example, refluxing in anhydrous methanol under an argon atmosphere for 72 hours is critical to achieve optimal yields during the Strecker reaction and subsequent intramolecular cyclization steps . Solvent polarity and temperature gradients influence the stability of intermediates, such as the ketone precursor, which may decompose under suboptimal conditions. Chromatography (e.g., silica gel) is typically employed for purification to isolate the bicyclic product from byproducts like unreacted benzylamine or cyanohydrin derivatives .
Basic Question: What analytical techniques are essential for confirming the structure of this bicyclic compound?
Answer:
A combination of spectroscopic and crystallographic methods is required:
- NMR Spectroscopy : and NMR are used to assign proton and carbon environments. For instance, bridgehead protons (e.g., H3exo and H3endo) exhibit distinct splitting patterns due to dihedral angles near 90°, as confirmed by selective decoupling experiments .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected MW ~225 g/mol) and fragmentation pathways .
- X-ray Crystallography : Provides definitive stereochemical assignment, particularly for resolving ambiguities in bridgehead substituents .
Advanced Question: How does stereochemistry influence the regioselectivity of electrophilic additions to this compound?
Answer:
The rigid bicyclo[2.2.1]heptane framework imposes steric and electronic constraints. For example, electrophilic additions to the enone system (e.g., 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one) show divergent selectivity depending on the electrophile’s size and charge. Smaller electrophiles (e.g., ) favor endo attack due to transition-state stabilization via secondary orbital interactions, while bulkier reagents (e.g., organometallics) exhibit exo selectivity due to steric hindrance . Computational modeling (DFT) is recommended to map transition-state geometries and validate experimental outcomes.
Advanced Question: How can contradictory data in diastereomer ratios be resolved during synthesis?
Answer:
Discrepancies in diastereomer ratios often arise from kinetic vs. thermodynamic control. For example, LiAlH reduction of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one may yield varying ratios of endo/exo alcohols depending on reaction time and temperature . To resolve contradictions:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
- Dynamic NMR : Monitor equilibration processes in real-time to distinguish kinetic vs. thermodynamic products .
- Crystallographic Validation : Single-crystal X-ray analysis provides unambiguous stereochemical assignments .
Advanced Question: What strategies enhance the compound’s bioactivity in receptor-binding studies?
Answer:
Structural modifications to the benzyl or nitrile groups can modulate binding affinity. For example:
- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO) on the benzyl ring enhance interactions with aromatic residues in enzyme active sites .
- Nitrile Functionalization : Conversion to amines (e.g., via reduction) increases hydrogen-bonding potential, as seen in analogs like 2-azabicyclo[2.2.1]heptane-1-methanamine derivatives .
Comparative studies with related bicyclic compounds (e.g., ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate) highlight the importance of ring strain and nitrogen positioning in target engagement .
Methodological Table: Comparative Bioactivity of Bicyclic Analogs
Advanced Question: What mechanistic insights explain the compound’s stability under basic conditions?
Answer:
The bicyclo[2.2.1]heptane core’s strain energy (~25 kcal/mol) and the electron-withdrawing nitrile group stabilize the compound against base-mediated ring-opening. In contrast, analogs with ester groups (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) are more prone to hydrolysis due to ester lability . Kinetic studies under varying pH conditions (e.g., 5% NaOH) confirm that the nitrile’s resistance to nucleophilic attack preserves the bicyclic structure .
Advanced Question: How do isotopic labeling studies (2H^2H2H, 13C^{13}C13C) aid in metabolic pathway analysis?
Answer:
Deuterium labeling at bridgehead positions (e.g., H3exo) enables tracking of metabolic products via MS/MS. For example, -labeled 2-benzyl-2-azabicyclo[2.2.1]heptane shows reduced intensity at δ 2.78 (H3exo) in NMR, confirming retention of the deuterium label during hepatic metabolism . -labeling of the nitrile carbon facilitates imaging of biodistribution using PET scans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
